molecular formula C14H11IO2 B2964238 4-[(4-Iodobenzyl)oxy]benzaldehyde CAS No. 443289-91-6

4-[(4-Iodobenzyl)oxy]benzaldehyde

Cat. No.: B2964238
CAS No.: 443289-91-6
M. Wt: 338.144
InChI Key: IMHKKJUCKKBNLE-UHFFFAOYSA-N
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Description

4-[(4-Iodobenzyl)oxy]benzaldehyde is a chemical compound with the molecular formula C14H11IO2. It is characterized by the presence of an iodine atom attached to a benzyl group, which is further connected to a benzaldehyde moiety through an ether linkage.

Scientific Research Applications

4-[(4-Iodobenzyl)oxy]benzaldehyde has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the preparation of various functionalized compounds.

    Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving aldehyde and ether functionalities.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

The safety data sheet for a related compound, Benzaldehyde, indicates that it is a combustible liquid and can cause skin and eye irritation. It may also cause respiratory irritation and may damage fertility or the unborn child . While this does not directly apply to “4-[(4-Iodobenzyl)oxy]benzaldehyde”, it provides some insight into potential hazards associated with similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Iodobenzyl)oxy]benzaldehyde typically involves the reaction of 4-iodobenzyl alcohol with 4-formylphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the ether linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Iodobenzyl)oxy]benzaldehyde can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.

    Oxidation Reactions: Products include carboxylic acids or other oxidized forms of the aldehyde group.

    Reduction Reactions: Products include alcohols derived from the reduction of the aldehyde group

Mechanism of Action

The mechanism of action of 4-[(4-Iodobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, depending on the context of its useIn biological systems, the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzaldehyde: Lacks the ether linkage present in 4-[(4-Iodobenzyl)oxy]benzaldehyde.

    4-Formylphenol: Contains a hydroxyl group instead of the iodine atom.

    4-Iodobenzyl Alcohol: Contains a hydroxyl group instead of the aldehyde group.

Uniqueness

This compound is unique due to the combination of its iodine-substituted benzyl group and the aldehyde functionality connected through an ether linkage.

Properties

IUPAC Name

4-[(4-iodophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO2/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHKKJUCKKBNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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